Tirilazad mesylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

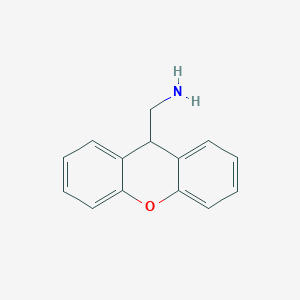

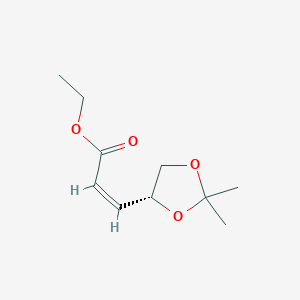

Tirilazad mesylate is a non-glucocorticoid, 21-aminosteroid that inhibits lipid peroxidation. It was developed to provide neuroprotective effects in conditions such as ischemic stroke, traumatic brain injury, spinal cord injury, and subarachnoid hemorrhage. The compound is known for its ability to scavenge free radicals and protect cellular membranes from oxidative damage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tirilazad mesylate involves the modification of the steroid molecule to remove glucocorticoid side effects and enhance free radical scavenging properties. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the structure was optimized to enhance its antioxidant capabilities .

Industrial Production Methods: Industrial production methods for this compound are not extensively detailed in public literature. The compound is produced under controlled conditions to ensure its purity and efficacy for clinical use .

Análisis De Reacciones Químicas

Types of Reactions: Tirilazad mesylate primarily undergoes antioxidant reactions, specifically inhibiting lipid peroxidation. This process involves the scavenging of free radicals that would otherwise attack cell membrane lipids .

Common Reagents and Conditions: The common reagents and conditions used in the reactions involving this compound include iron-dependent lipid peroxidation inhibitors and free radical scavengers. The compound’s antioxidant properties are enhanced under conditions that promote the stabilization of cellular membranes .

Major Products Formed: The major products formed from the reactions involving this compound are stabilized cellular membranes and reduced levels of lipid peroxides. This results in decreased oxidative damage and improved cellular function .

Aplicaciones Científicas De Investigación

Tirilazad mesylate has been extensively studied for its neuroprotective effects. It has shown promise in reducing vasospasm following subarachnoid hemorrhage and decreasing infarct size in focal cerebral ischemia . The compound has been used in clinical trials for conditions such as spinal cord injury, traumatic brain injury, and ischemic stroke . Its ability to inhibit lipid peroxidation makes it a valuable tool in research focused on oxidative stress and neuroprotection .

Mecanismo De Acción

The mechanism of action of tirilazad mesylate is rooted in its ability to inhibit lipid peroxidation. This destructive process occurs when free radicals attack cell membrane lipids. As a potent antioxidant, this compound scavenges these free radicals, thereby protecting cellular membranes and mitochondrial function . The compound’s molecular targets include cellular membranes and mitochondrial structures, where it exerts its protective effects by stabilizing these components and preventing oxidative damage .

Comparación Con Compuestos Similares

Tirilazad mesylate is part of a class of compounds known as 21-aminosteroids. Similar compounds include methylprednisolone and dexamethasone, which are also used for their anti-inflammatory and neuroprotective properties. this compound is unique in that it lacks glucocorticoid activity, reducing the risk of side effects associated with glucocorticoids . Other similar compounds include U74006 and U89678, which share similar antioxidant properties but differ in their specific applications and efficacy .

Conclusion

This compound is a potent neuroprotective agent with significant applications in the treatment of neurological disorders. Its ability to inhibit lipid peroxidation and protect cellular membranes makes it a valuable tool in both clinical and research settings. While similar compounds exist, this compound’s unique properties and reduced side effects make it a standout option in the field of neuroprotection.

Propiedades

Número CAS |

110101-67-2 |

|---|---|

Fórmula molecular |

C39H56N6O5S |

Peso molecular |

721.0 g/mol |

Nombre IUPAC |

(8S,10S,13S,14S,16R,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one;methanesulfonic acid |

InChI |

InChI=1S/C38H52N6O2.CH4O3S/c1-26-22-31-29-9-8-27-23-28(45)10-12-37(27,2)30(29)11-13-38(31,3)35(26)32(46)25-41-18-20-43(21-19-41)34-24-33(42-14-4-5-15-42)39-36(40-34)44-16-6-7-17-44;1-5(2,3)4/h10-12,23-24,26,29,31,35H,4-9,13-22,25H2,1-3H3;1H3,(H,2,3,4)/t26-,29-,31+,35-,37+,38+;/m1./s1 |

Clave InChI |

HPZOOQSXPMEJBV-ODCFVKFUSA-N |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O |

SMILES isomérico |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@H]1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O |

SMILES canónico |

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O |

| 110101-67-2 | |

Números CAS relacionados |

111793-42-1 (mesylate:hydrate) 110101-66-1 (Parent) 75-75-2 (Parent) |

Sinónimos |

21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methylpregna-1,4,9(11)-triene-3,20-dione monomethane sulfonate Freedox pregna-1,4,9(11)-triene-3,20-dione, 21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methyl-, (16alpha)-, monomethanesulfonate tirilazad tirilazad mesylate tirilazad mesylate hydrate U 74006F U-74006 U-74006F U74006F |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B25949.png)

![(10R,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B25955.png)

![2-(Methylthio)thiazolo[4,5-b]pyridin-7-ol](/img/structure/B25969.png)